molecular formula C17H21NO2S3 B2576997 4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706225-91-3

4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No. B2576997
M. Wt: 367.54
InChI Key: OGOZPCKFOHVFTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a seven-membered thiazepane ring. The presence of sulfur atoms in the thiophene and thiazepane rings may also contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the presence of the sulfonyl group, the thiophenyl group, and the thiazepane ring. The sulfonyl group is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .

Scientific Research Applications

Electrophilic Sulfenylation in Synthesis

  • Electrophilic Sulfenylation : A novel electrophilic sulfenylating agent was developed for the synthesis of thiols with acid-labile protecting groups, leading to a stereocontrolled preparation of protected forms of amino acids, which could be incorporated into peptides (Shibata et al., 1996).

Antiandrogen Activity and Synthesis

  • Nonsteroidal Antiandrogens : Synthesis and structure-activity relationship studies of 3-substituted derivatives of 2-hydroxypropionanilides, including sulfones and sulfoxides, revealed potent antiandrogen activity. This research contributes to the development of treatments for androgen-responsive diseases (Tucker et al., 1988).

Novel Synthesis of Benzothiazepines

  • Benzothiazepines with Sulfonyl Moiety : An efficient synthesis method for novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group was described. These compounds have potential applications in pharmaceuticals due to their structural features (Chhakra et al., 2019).

Julia-Kocienski Olefination

  • Julia-Kocienski Olefination : The use of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones in the Julia-Kocienski olefination reaction was studied. This research demonstrates the potential of BTFP sulfones in synthesizing various organic compounds, including methoxylated stilbenes, which have applications in organic electronics and photonics (Alonso et al., 2005).

properties

IUPAC Name

4-[(3-methylphenyl)methylsulfonyl]-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S3/c1-14-4-2-5-15(12-14)13-23(19,20)18-8-7-17(22-11-9-18)16-6-3-10-21-16/h2-6,10,12,17H,7-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOZPCKFOHVFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

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